N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a 1,2-dihydropyridin-2-one core substituted at position 3 with a pyrrolidine-1-sulfonyl group. The acetamide side chain is attached to position 2 of the dihydropyridinone ring and further linked to a 4-chloro-2-fluorophenyl group. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including antimalarial and antimicrobial properties .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O4S/c18-12-5-6-14(13(19)10-12)20-16(23)11-21-7-3-4-15(17(21)24)27(25,26)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLLCPPKTYOVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.
Synthesis of the Pyrrolidine Sulfonyl Intermediate: Pyrrolidine is reacted with sulfonyl chloride to form the pyrrolidine sulfonyl group.
Coupling Reaction: The chloro-fluorophenyl intermediate is coupled with the pyrrolidine sulfonyl intermediate using a suitable coupling agent.
Formation of the Dihydropyridinyl Acetamide: The final step involves the formation of the dihydropyridinyl acetamide moiety through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can affect signal transduction pathways, influencing cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Acetamide Class
Table 1: Key Structural and Physicochemical Comparisons
*Calculated using molecular formula C₁₇H₁₆ClFN₃O₄S.
†Calculated based on empirical formula.
Key Observations:
- Core Heterocycle: The target compound’s dihydropyridinone core differs from thiadiazole (e.g., 5j ) or pyrazolone (e.g., compound ) scaffolds, influencing conformational flexibility and electronic properties.
- Substituent Effects : The 4-chloro-2-fluorophenyl group in the target compound may enhance steric bulk and electron-withdrawing effects compared to the 2-fluorophenyl group in BG01261 .
- Synthetic Accessibility : Thiadiazole derivatives (e.g., 5j) exhibit higher yields (72–88%) compared to pyrazolone-based acetamides, which often require multistep syntheses .
Functional Group Comparisons
Sulfonamide Moieties
- The pyrrolidine-1-sulfonyl group in the target compound and BG01261 contrasts with simpler alkyl/aryl sulfonamides (e.g., ’s benzothiazole derivatives ). Pyrrolidine sulfonamides may improve metabolic stability due to reduced oxidative susceptibility.
Halogenation Patterns
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chloro and fluoro substituent on the phenyl ring, a pyrrolidine sulfonyl group, and a dihydropyridine moiety, which may enhance its pharmacological properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure indicates several functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, which may include:
- Formation of the pyrrolidine sulfonyl group
- Construction of the dihydropyridine moiety
- Introduction of chloro and fluoro substituents on the phenyl ring
Purification techniques such as recrystallization or chromatography are often employed to isolate the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing pyrrolidine and dihydropyridine structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Preliminary studies demonstrate moderate to strong activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
These findings suggest potential applications in treating bacterial infections .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Notably, it has been tested against acetylcholinesterase (AChE) and urease, demonstrating strong inhibitory effects. Such activity is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- In vitro Studies : Investigations into the cytotoxic effects on cancer cell lines revealed an IC50 value indicating potent activity.
- Docking Studies : Computational docking studies have elucidated the binding interactions between the compound and target proteins, providing insights into its mechanism of action.
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | IC50 values suggest potent anticancer activity |
| Enzyme inhibition | Strong AChE inhibition observed |
| Docking interactions | Favorable binding profiles with target proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
